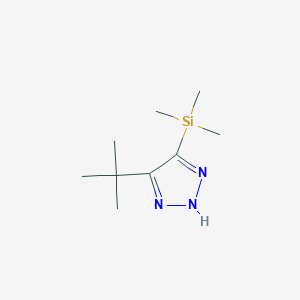
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the tert-butyl and trimethylsilyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. The tert-butyl and trimethylsilyl groups can be introduced through appropriate precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can enhance the reaction rates and selectivity, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and trimethylsilyl groups can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,4-triazole
- 4-tert-Butyl-5-(trimethylsilyl)-2H-1,3,4-triazole
Uniqueness
4-tert-Butyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl and trimethylsilyl groups enhances its stability and reactivity compared to other triazole derivatives .
Properties
CAS No. |
84645-39-6 |
|---|---|
Molecular Formula |
C9H19N3Si |
Molecular Weight |
197.35 g/mol |
IUPAC Name |
(5-tert-butyl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C9H19N3Si/c1-9(2,3)7-8(11-12-10-7)13(4,5)6/h1-6H3,(H,10,11,12) |
InChI Key |
VDVRHCHPJUSJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNN=C1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















